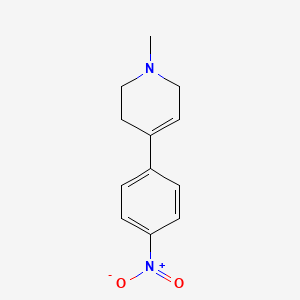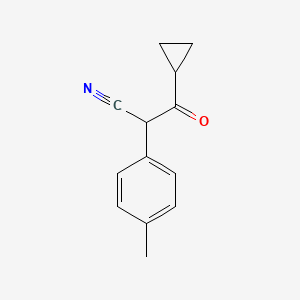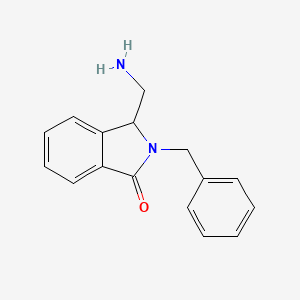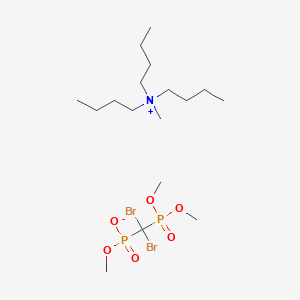
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of a nitrophenyl group attached to the tetrahydropyridine ring imparts distinct chemical properties to the compound, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine can be synthesized through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino-substituted tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro-substituted pyridine derivatives.
Reduction: Amino-substituted tetrahydropyridine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in the study of structure-activity relationships.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interactions with specific molecular targets and pathways. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Lacks the nitro group, resulting in different chemical and biological properties.
4-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group, affecting its reactivity and applications.
1-Methyl-4-(4-aminophenyl)-1,2,3,6-tetrahydropyridine:
The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-methyl-4-(4-nitrophenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14N2O2/c1-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
QVJDJQCVBWSNHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)


![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)


![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)


